molecular formula C11H19NO2 B13508602 Tert-butyl methyl(2-methylbut-3-yn-2-yl)carbamate

Tert-butyl methyl(2-methylbut-3-yn-2-yl)carbamate

Cat. No.: B13508602
M. Wt: 197.27 g/mol
InChI Key: FUPHIUBXRPSQFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate: is a chemical compound with the molecular formula C10H17NO2. It is known for its unique structure, which includes a tert-butyl group, a methyl group, and a but-3-yn-2-yl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-methylbut-3-yn-2-yl)amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors .

Medicine: In medicinal chemistry, tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The molecular pathways involved may include the disruption of normal enzymatic functions or signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C11H19NO2/c1-8-11(5,6)12(7)9(13)14-10(2,3)4/h1H,2-7H3

InChI Key

FUPHIUBXRPSQFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C#C

Origin of Product

United States

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